5-Fluoro-N3-methylpyridine-2,3-diamine 5-Fluoro-N3-methylpyridine-2,3-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14158627
InChI: InChI=1S/C6H8FN3/c1-9-5-2-4(7)3-10-6(5)8/h2-3,9H,1H3,(H2,8,10)
SMILES:
Molecular Formula: C6H8FN3
Molecular Weight: 141.15 g/mol

5-Fluoro-N3-methylpyridine-2,3-diamine

CAS No.:

Cat. No.: VC14158627

Molecular Formula: C6H8FN3

Molecular Weight: 141.15 g/mol

* For research use only. Not for human or veterinary use.

5-Fluoro-N3-methylpyridine-2,3-diamine -

Specification

Molecular Formula C6H8FN3
Molecular Weight 141.15 g/mol
IUPAC Name 5-fluoro-3-N-methylpyridine-2,3-diamine
Standard InChI InChI=1S/C6H8FN3/c1-9-5-2-4(7)3-10-6(5)8/h2-3,9H,1H3,(H2,8,10)
Standard InChI Key PQDKLVIKHOFJFM-UHFFFAOYSA-N
Canonical SMILES CNC1=C(N=CC(=C1)F)N

Introduction

Chemical Structure and Molecular Characteristics

Structural Composition

The molecular structure of 5-fluoro-N3-methylpyridine-2,3-diamine consists of a six-membered pyridine ring with the following substituents:

  • Fluorine at the 5-position, enhancing electrophilicity and metabolic stability.

  • Methyl group at the N3 position, contributing to steric effects and lipophilicity.

  • Amino groups (–NH2) at the 2- and 3-positions, enabling hydrogen bonding and participation in condensation reactions .

The molecular formula is inferred as C7H9FN4, though explicit confirmation is absent in available literature. Comparative analysis with the brominated analog (CAS 166047-15-0, C6H8BrN3) suggests that fluorine substitution reduces molecular weight while increasing electronegativity .

Electronic and Steric Effects

The fluorine atom induces a strong electron-withdrawing effect, polarizing the pyridine ring and activating adjacent positions for nucleophilic substitution. This property is critical in directing regioselectivity during synthetic modifications . The methyl group at N3 introduces steric hindrance, which can modulate reaction kinetics and influence crystal packing in solid-state forms.

Synthesis Methods and Optimization

Reduction of Nitro Precursors

A common route involves the reduction of nitro-substituted pyridine derivatives. For example, 5-fluoro-N3-methyl-2-nitropyridin-3-amine undergoes catalytic hydrogenation using palladium on carbon (Pd/C) in methanol at 50–60°C under hydrogen atmosphere. This method achieves yields of 70–85% after purification by column chromatography.

Comparative Analysis of Synthetic Routes

MethodConditionsYieldAdvantages
Nitro ReductionPd/C, H2, MeOH, 50–60°C70–85%High purity, scalable
Electrophilic FluorinationSelectfluor®, CH3CN, 0°C60–75%Avoids high-pressure H2
Substitution ReactionsKF, DMF, 100°C50–65%Compatible with aryl halides

The nitro reduction method is preferred for its reliability, whereas fluorination routes offer safer alternatives to gaseous hydrogen .

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar solvents such as methanol (≈25 mg/mL) and water (≈10 mg/mL) due to hydrogen-bonding capabilities of the amino groups. It is stable under inert atmospheres but susceptible to oxidation in air, necessitating storage at –20°C with desiccants.

Acidity and Basicity

The amino groups confer weak basicity, with an estimated pKa of 4.5–5.5 for the pyridine nitrogen and 8.5–9.5 for the amines, based on analogous pyridinediamines . Fluorine’s electron-withdrawing effect slightly lowers the pKa compared to non-fluorinated analogs.

Applications in Pharmaceutical Development

Kinase Inhibitor Scaffolds

The compound serves as a precursor for kinase inhibitors, where the fluorine atom enhances binding affinity to ATP pockets. For instance, derivatives bearing sulfonamide groups at the 2-amino position have shown IC50 values <100 nM against EGFR mutants in preclinical studies.

Antimicrobial Agents

Structural analogs with fluoro-pyridine cores demonstrate broad-spectrum antibacterial activity. Modifications at the 3-amino position with thiourea moieties yield compounds with MIC values of 2–4 µg/mL against Staphylococcus aureus and Escherichia coli .

Comparative Analysis with Halogenated Analogs

Fluorine vs. Bromine Substituents

Property5-Fluoro Derivative5-Bromo Derivative (CAS 166047-15-0)
Molecular Weight~168.1 g/mol~226.1 g/mol
Lipophilicity (LogP)1.22.8
Synthetic AccessibilityModerateChallenging (bromine handling)

The fluorine derivative offers improved solubility and metabolic stability, whereas bromine enhances lipophilicity for membrane penetration .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator